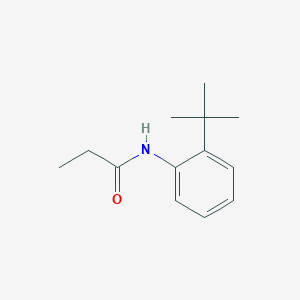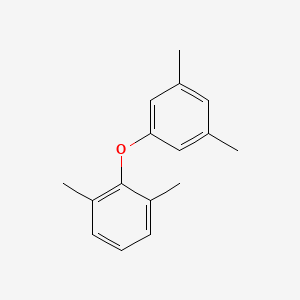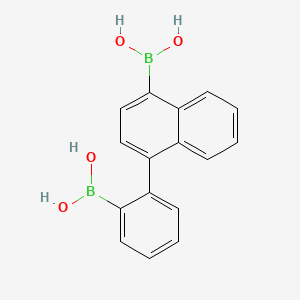
4-(Naphthaleneboronicacid)phenylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthaleneboronicacid)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound features both a naphthalene and a phenyl group attached to boronic acid moieties, making it a unique and versatile molecule in organic synthesis and various applications.
Preparation Methods
The synthesis of 4-(Naphthaleneboronicacid)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a base to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Industrial production methods for boronic acids often involve the hydrolysis of boronic esters or the direct borylation of aromatic compounds using boron reagents such as boron tribromide or boron trichloride .
Chemical Reactions Analysis
4-(Naphthaleneboronicacid)phenylboronicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and boronic esters .
Scientific Research Applications
4-(Naphthaleneboronicacid)phenylboronicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-(Naphthaleneboronicacid)phenylboronicacid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or sensor development .
Comparison with Similar Compounds
Similar compounds to 4-(Naphthaleneboronicacid)phenylboronicacid include other boronic acids like phenylboronic acid and naphthaleneboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The uniqueness of this compound lies in its dual aromatic groups, which provide enhanced reactivity and versatility in various applications .
Similar Compounds
- Phenylboronic acid
- Naphthaleneboronic acid
- Pinacol boronic esters
Properties
CAS No. |
1310405-25-4 |
|---|---|
Molecular Formula |
C16H14B2O4 |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
[2-(4-borononaphthalen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H14B2O4/c19-17(20)15-8-4-3-7-14(15)12-9-10-16(18(21)22)13-6-2-1-5-11(12)13/h1-10,19-22H |
InChI Key |
ZZWZPOWNZXHEJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C3=CC=CC=C32)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



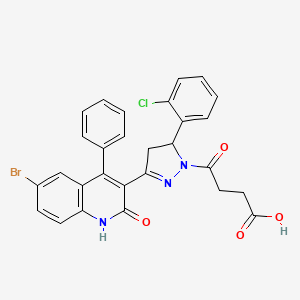
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)


![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)
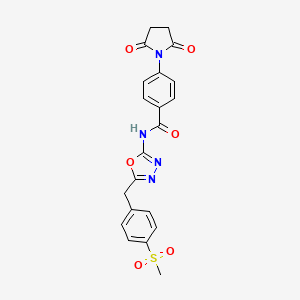
![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
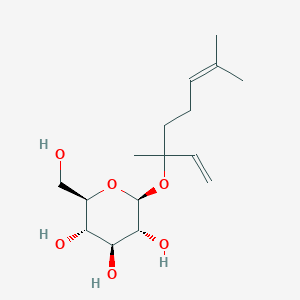
![N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14124712.png)
![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)
